

# (S)-2-Bromobutanoic acid CAS number 32659-49-7

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## Compound of Interest

Compound Name: (S)-2-Bromobutanoic acid

Cat. No.: B144282

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An In-Depth Technical Guide to **(S)-2-Bromobutanoic Acid** (CAS: 32659-49-7)

## Introduction

**(S)-2-Bromobutanoic acid**, identified by CAS number 32659-49-7, is a chiral carboxylic acid that serves as a crucial building block in organic synthesis.<sup>[1][2]</sup> Its structure, featuring a bromine atom at the stereogenic alpha-position, makes it a versatile intermediate for introducing chirality and functionality in the development of complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

## Physicochemical and Spectroscopic Properties

**(S)-2-Bromobutanoic acid** is a colorless to yellow, oily liquid under standard conditions.<sup>[1][2]</sup> It is soluble in common organic solvents like alcohol and ether and moderately soluble in water.<sup>[2][4]</sup> The presence of the bromine atom significantly increases its density compared to its parent compound, butyric acid.

## Table 1: Physicochemical Properties of 2-Bromobutanoic Acid

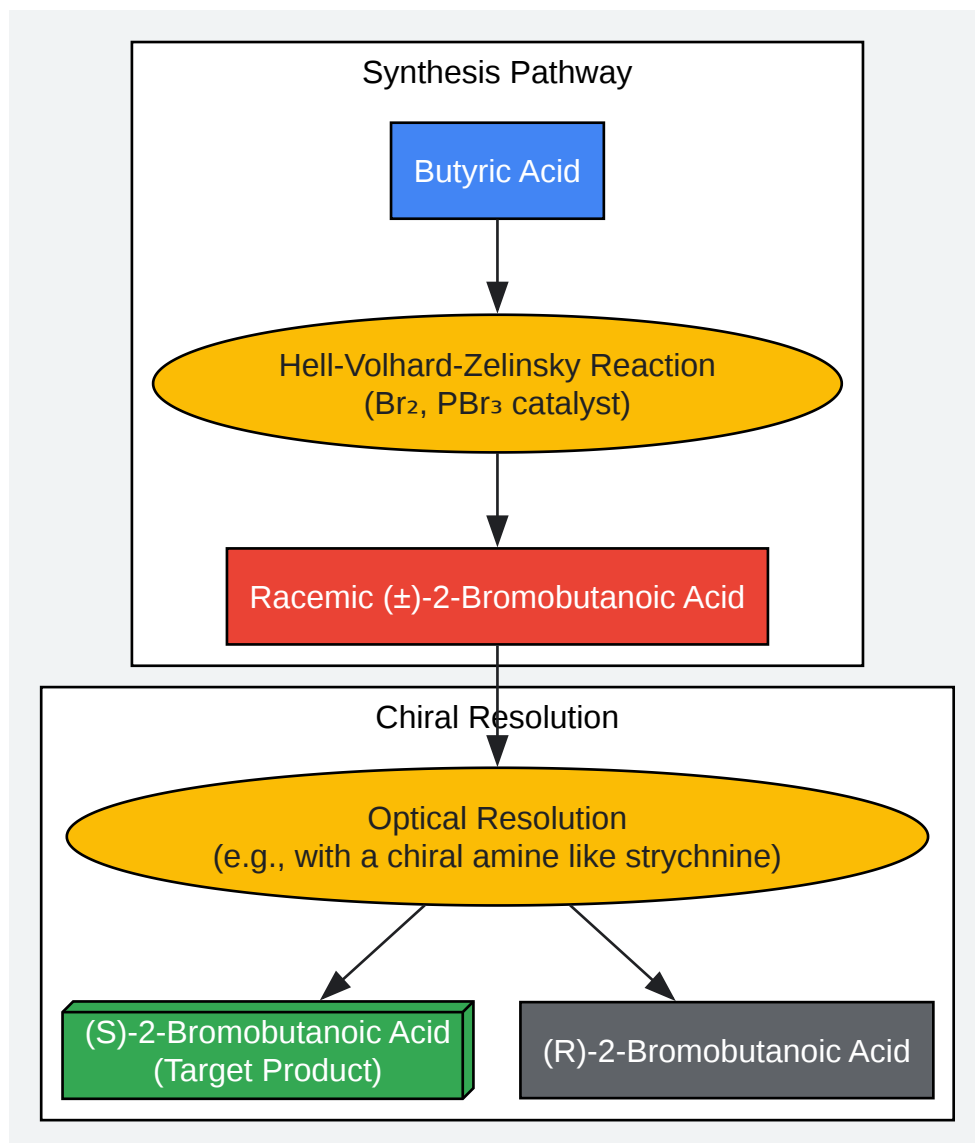
Property	Value	Source(s)
CAS Number	32659-49-7	[1][5][6]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> BrO <sub>2</sub>	[1][5][6]
Molecular Weight	167.00 g/mol	[1][5][6]
Appearance	Colorless to yellowish oily liquid	[2][3]
Melting Point	-4 °C (racemate)	[1][2][3][4]
Boiling Point	99-103 °C @ 10 mmHg	[1][2][4]
217 °C @ 760 mmHg	[6]	
Density	1.567 g/mL at 25 °C	[1][2][3][4]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.474	[2][3][4]
Acidity (pKa)	2.95 ± 0.10	[1]
Solubility in Water	66 g/L at 20 °C	[1]
SMILES	CC--INVALID-LINK--Br	[5][7]
InChIKey	YAQLSKVCTLCIIE-UHFFFAOYSA-N	[1][4]

**Table 2: Spectroscopic Data for Characterization**

Analysis Type	Purpose	Reference Data
$^1\text{H}$ NMR	Structural confirmation and purity assessment.	Available via public databases like SpectraBase.[8]
$^{13}\text{C}$ NMR	Carbon skeleton confirmation.	Available via public databases like ChemicalBook.[9]
Mass Spectrometry (MS)	Molecular weight determination and fragmentation analysis.	Available via public databases like NIST WebBook.[10]
Infrared Spectroscopy (IR)	Identification of functional groups (C=O, O-H).	Available via public databases like NIST WebBook.[11]
Chiral Chromatography	Separation of enantiomers and determination of enantiomeric excess (ee).	Standard method for chiral compounds.

## Synthesis and Experimental Protocols

The industrial synthesis of 2-bromobutanoic acid is typically achieved through the  $\alpha$ -bromination of butyric acid via the Hell-Volhard-Zelinsky reaction, which yields a racemic mixture.[1][3] Obtaining the enantiomerically pure (S)-form requires a subsequent chiral resolution step.



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*General synthesis and chiral resolution workflow for (S)-2-Bromobutanoic acid.*

## Representative Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Butyric Acid

Disclaimer: This protocol is a representative example and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

- **Reaction Setup:** A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

- **Charging Reagents:** Butyric acid and a catalytic amount of red phosphorus (or  $\text{PBr}_3$ ) are charged into the flask.
- **Bromine Addition:** The flask is heated, and elemental bromine ( $\text{Br}_2$ ) is added dropwise from the dropping funnel at a controlled rate to maintain a gentle reflux. The reaction is exothermic.
- **Reaction Completion:** After the addition is complete, the mixture is heated at reflux until the evolution of  $\text{HBr}$  gas ceases, indicating the reaction is near completion.
- **Workup:** The reaction mixture is cooled to room temperature. Water is cautiously added to hydrolyze the intermediate acyl bromide and any remaining  $\text{PBr}_3$ .
- **Extraction:** The product is separated from the aqueous layer. The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether).
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure. The resulting crude racemic 2-bromobutanoic acid is then purified by vacuum distillation.

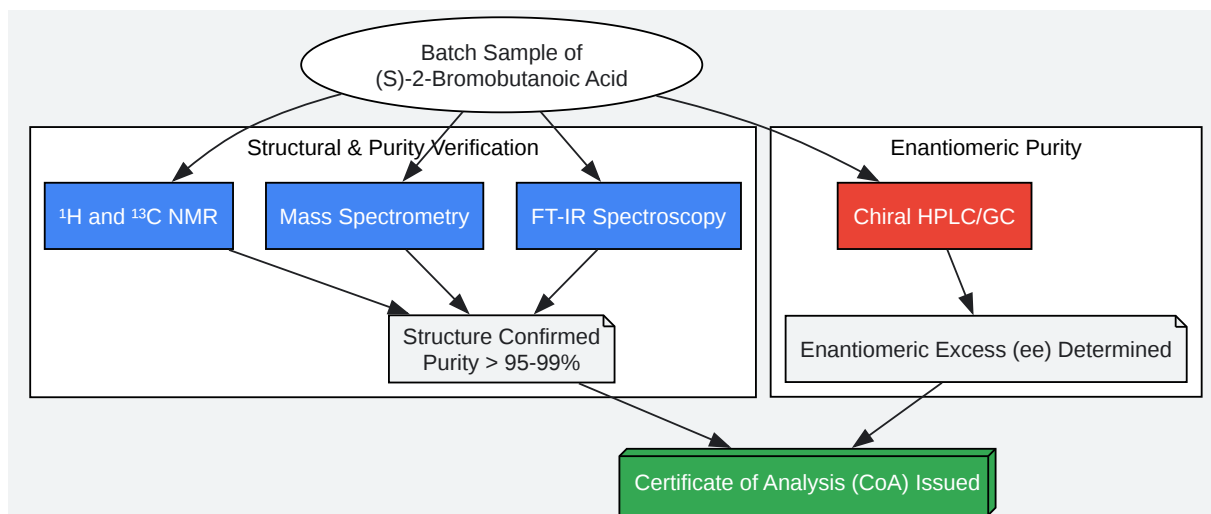
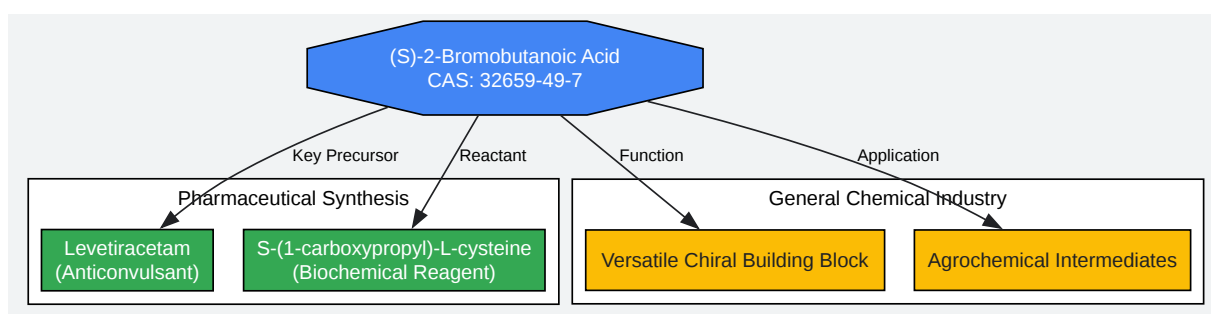
Note: The resolution of the racemic mixture to isolate the (S)-enantiomer is a specialized process often involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and acidification.[\[1\]](#)

## Applications in Drug Development and Research

**(S)-2-Bromobutanoic acid**'s primary value lies in its role as a chiral precursor for Active Pharmaceutical Ingredients (APIs).[\[12\]](#) Its defined stereochemistry is critical for the biological activity and safety profile of the final drug product.

- **Levetiracetam Synthesis:** It is a key starting material in the synthesis of Levetiracetam, an widely used anticonvulsant medication for the treatment of epilepsy.[\[1\]](#)
- **Amino Acid Derivatives:** It is used to synthesize specialty amino acid derivatives, such as S-(1-carboxypropyl)-L-cysteine, which are valuable in biochemical research.[\[4\]](#)[\[13\]](#)

- General Organic Synthesis: It serves as a versatile intermediate in the synthesis of various chiral compounds, including pesticides and other pharmaceuticals, where the stereocenter is crucial for efficacy.[2][3]



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